molecular formula C8H13N3O4 B1589821 N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide CAS No. 120428-80-0

N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide

Cat. No. B1589821
Key on ui cas rn: 120428-80-0
M. Wt: 215.21 g/mol
InChI Key: GJOHDELICCIKOS-UHFFFAOYSA-N
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Patent
US04824861

Procedure details

To an ice-cold mixture of 4-hydroxy-2-oxo-1-pyrrolidineacetic acid (1 g) and glycinamide (700 mg) in dimethylformamide (20 ml), dicyclohexylcarbodiimide (1.3 g) was added at once. Stirring was continued for 5 hours at room temperature, then the solvent was removed under vacuum. The residue was suspended in water (20 ml) and stirred for 30 minutes at room temperature. The insoluble material was filtered off and the filtrate evaporated to dryness. The residue was triturated with 2-propanol to yield the title compound (700 mg).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][N:5]([CH2:7][C:8]([OH:10])=O)[C:4](=[O:11])[CH2:3]1.[NH2:12][CH2:13][C:14]([NH2:16])=[O:15].C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C=O>[OH:1][CH:2]1[CH2:6][N:5]([CH2:7][C:8]([NH:12][CH2:13][C:14]([NH2:16])=[O:15])=[O:10])[C:4](=[O:11])[CH2:3]1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
OC1CC(N(C1)CC(=O)O)=O
Name
Quantity
700 mg
Type
reactant
Smiles
NCC(=O)N
Name
Quantity
1.3 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at once
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
STIRRING
Type
STIRRING
Details
stirred for 30 minutes at room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 2-propanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1CC(N(C1)CC(=O)NCC(=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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